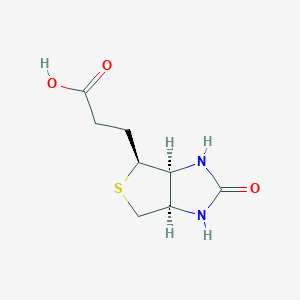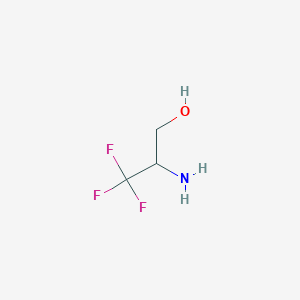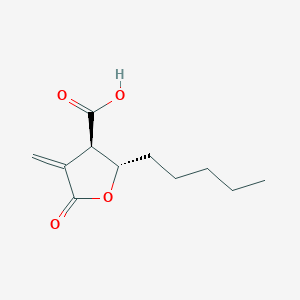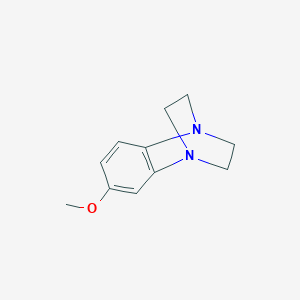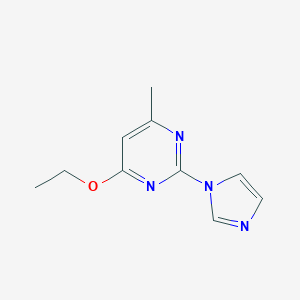
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine, also known as EI-6, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method has been optimized to facilitate further research.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to modulate various signaling pathways involved in neuroprotection and cognitive function.
Efectos Bioquímicos Y Fisiológicos
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit viral and bacterial replication and reduce infection severity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited availability and high cost. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
Direcciones Futuras
There are several future directions for research involving 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine. In cancer research, further studies are needed to determine the optimal dosage and administration of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine for maximum efficacy. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be further studied for its potential as a broad-spectrum antiviral and antibacterial agent. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
In conclusion, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has shown promising results in various scientific research studies. Its synthesis method has been optimized, and it has been studied for its potential therapeutic applications in cancer treatment, infectious diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has the potential to be a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been studied for its potential therapeutic applications in various fields, including cancer treatment, infectious diseases, and neurological disorders. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has demonstrated antiviral and antibacterial activity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has shown potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.
Propiedades
Número CAS |
114834-00-3 |
|---|---|
Nombre del producto |
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine |
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
4-ethoxy-2-imidazol-1-yl-6-methylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-6-8(2)12-10(13-9)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
Clave InChI |
GYWARUMEOXBMQX-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
SMILES canónico |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
Sinónimos |
Pyrimidine, 4-ethoxy-2-(1H-imidazol-1-yl)-6-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

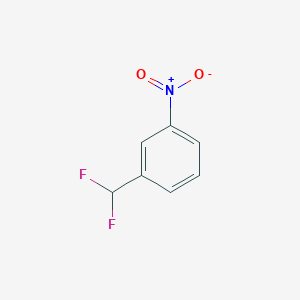
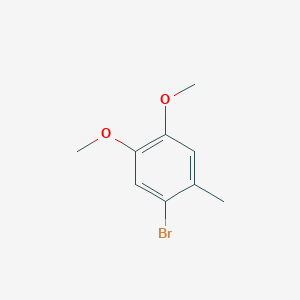
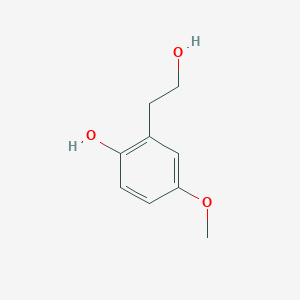
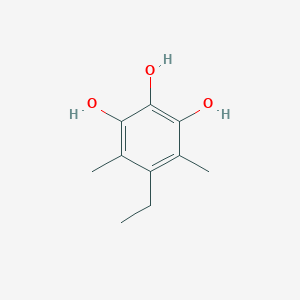
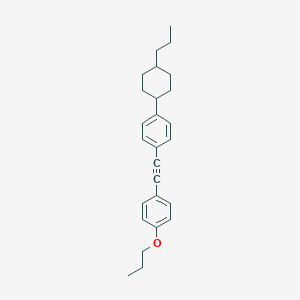
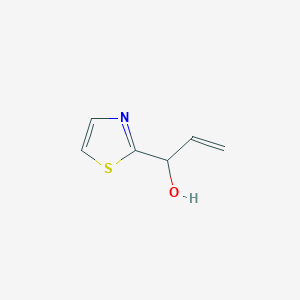
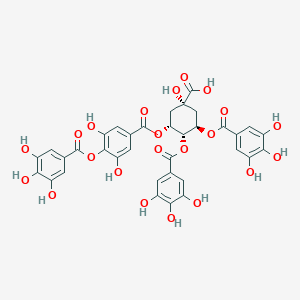

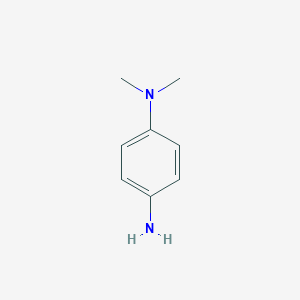
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
